- Transition-Metal-Free, Visible-Light-Enabled Decarboxylative Borylation of Aryl N-Hydroxyphthalimide Esters, Journal of the American Chemical Society, 2017, 139(22), 7440-7443

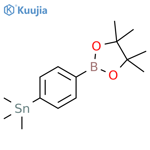

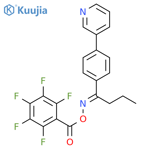

Cas no 929203-04-3 (4-(3-pyridinyl)phenylboronic acid pinacol ester)

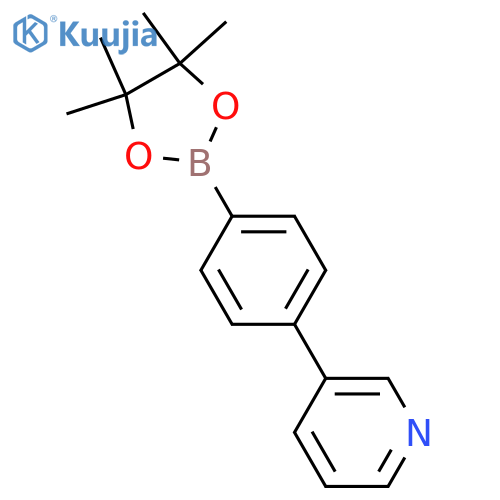

929203-04-3 structure

Produktname:4-(3-pyridinyl)phenylboronic acid pinacol ester

CAS-Nr.:929203-04-3

MF:C17H20BNO2

MW:281.157204627991

MDL:MFCD11973623

CID:69543

PubChem ID:57345859

4-(3-pyridinyl)phenylboronic acid pinacol ester Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- 3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine

- 3-(4-Phenylboronic acid pinacol ester)pyridine

- 1-(3-Pyridyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene

- 4-(3-Pyridinyl)phenylboronic acid pinacol ester

- 4-BIPHENYLCARBOXYLIC ACID

- Pyridine, 3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-

- 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine

- AMBA00086

- BCP22839

- AM85972

- BCP9000140

- OR360136

- ST24103

- 3-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine (ACI)

- (4-(PYRIDIN-3-YL)PHENYL)BORONIC ACID PINACOL ESTER

- SY108382

- SCHEMBL13584589

- 929203-04-3

- DTXSID20720990

- AKOS015919542

- CS-W021761

- DS-1669

- MFCD11973623

- 3-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-pyridine

- 4-(3-pyridinyl)phenylboronic acid pinacol ester

-

- MDL: MFCD11973623

- Inchi: 1S/C17H20BNO2/c1-16(2)17(3,4)21-18(20-16)15-9-7-13(8-10-15)14-6-5-11-19-12-14/h5-12H,1-4H3

- InChI-Schlüssel: MMHFCEWVMQXVEV-UHFFFAOYSA-N

- Lächelt: N1C=C(C2C=CC(B3OC(C)(C)C(C)(C)O3)=CC=2)C=CC=1

Berechnete Eigenschaften

- Genaue Masse: 281.15900

- Monoisotopenmasse: 281.1587090 g/mol

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 0

- Anzahl der Akzeptoren für Wasserstoffbindungen: 3

- Schwere Atomanzahl: 21

- Anzahl drehbarer Bindungen: 2

- Komplexität: 348

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 0

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Topologische Polaroberfläche: 31.4

- Molekulargewicht: 281.2

Experimentelle Eigenschaften

- Dichte: 1.09

- PSA: 31.35000

- LogP: 3.04780

4-(3-pyridinyl)phenylboronic acid pinacol ester Sicherheitsinformationen

4-(3-pyridinyl)phenylboronic acid pinacol ester Zolldaten

- HS-CODE:2934999090

- Zolldaten:

China Zollkodex:

2934999090Übersicht:

2934999090. Andere heterocyclische Verbindungen. MwSt:17,0%. Steuerrückerstattungssatz:13,0%. Regulatorische Bedingungen:nichts. MFN-Tarif:6,5% allgemeiner Tarif:20,0%

Deklarationselemente:

Produktname, Komponenteninhalt, Verwendung für

Zusammenfassung:

2934999090. andere heterocyclische Verbindungen. MwSt:17,0% Steuerermäßigungssatz:13,0%.% MFN-Tarif:6.5% Allgemeiner Tarif:20,0%

4-(3-pyridinyl)phenylboronic acid pinacol ester Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBEB0590-1G |

4-(3-pyridinyl)phenylboronic acid pinacol ester |

929203-04-3 | 95% | 1g |

¥ 382.00 | 2023-04-12 | |

| TRC | P069550-250mg |

4-(3-Pyridinyl)phenylboronic acid pinacol ester |

929203-04-3 | 250mg |

$ 795.00 | 2022-06-03 | ||

| ChemScence | CS-W021761-1g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

929203-04-3 | 1g |

$40.0 | 2022-04-26 | ||

| abcr | AB437621-5 g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; . |

929203-04-3 | 95% | 5g |

€259.20 | 2023-04-23 | |

| abcr | AB437621-25g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine, 95%; . |

929203-04-3 | 95% | 25g |

€576.60 | 2025-02-22 | |

| Chemenu | CM137021-25g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

929203-04-3 | 95%+ | 25g |

$576 | 2023-02-18 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IW232-1g |

4-(3-pyridinyl)phenylboronic acid pinacol ester |

929203-04-3 | 97% | 1g |

243.0CNY | 2021-08-04 | |

| ChemScence | CS-W021761-25g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

929203-04-3 | 25g |

$552.0 | 2022-04-26 | ||

| Chemenu | CM137021-10g |

3-(4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)pyridine |

929203-04-3 | 95+% | 10g |

$220 | 2021-08-05 | |

| Matrix Scientific | 090440-250mg |

4-(3-Pyridinyl)phenylboronic acid pinacol ester, 95+% |

929203-04-3 | 95+% | 250mg |

$662.00 | 2023-09-10 |

4-(3-pyridinyl)phenylboronic acid pinacol ester Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen

1.1 Reagents: Pyridine , Cesium carbonate Solvents: Ethyl acetate ; 30 h, 35 °C

Referenz

Synthetic Routes 2

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 12 h, 100 °C

Referenz

- Preparation of (pyrimidyl/triazinyl)aryl benzoxazole derivatives as electron transport materials for OLEDs, China, , ,

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 120 °C

Referenz

- Preparation of heterocyclic compounds for organic electric elements, Korea, , ,

Synthetic Routes 4

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 18 h, 80 °C

Referenz

- Octahedral [Pd6L8]12+ Metallosupramolecular Cages: Synthesis, Structures and Guest-Encapsulation Studies, Chemistry - A European Journal, 2017, 23(60), 15089-15097

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2.5 h, heated

Referenz

- Preparation of heterocyclic compounds for organic electroluminescent device, China, , ,

Synthetic Routes 6

Reaktionsbedingungen

1.1 Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Toluene ; 12 h, 110 °C; 110 °C → rt

Referenz

- Synthesis of Trimethylstannyl Arylboronate Compounds by Sandmeyer-Type Transformations and Their Applications in Chemoselective Cross-Coupling Reactions, Journal of Organic Chemistry, 2014, 79(5), 1979-1988

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C

Referenz

- Preparation of compounds with AMPK agonistic activity and prodrugs thereof and their application in medicine, China, , ,

Synthetic Routes 8

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethyl sulfoxide ; 16 h, 80 °C

Referenz

- Conformational Control of a Metallo-Supramolecular Cage via the Dissymmetrical Modulation of Ligands, Angewandte Chemie, 2021, 60(51), 26523-26527

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 12 h, 80 °C

Referenz

- Preparation of pyrrolo[2,3-b]pyridines or pyrrolo[2,3-b]pyrazines as HPK1 inhibitor and the use thereof, World Intellectual Property Organization, , ,

Synthetic Routes 10

Reaktionsbedingungen

1.1 Catalysts: Palladium

Referenz

- Preparation of carbazole compounds containing electron-accepting nitrogenous heteroaryl moiety as organic electroluminescent materials, World Intellectual Property Organization, , ,

Synthetic Routes 11

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: 1,4-Dioxane ; 72 h, 80 °C; 80 °C → rt

Referenz

- Novel Four-Pyridylbenzene-Armed Biphenyls as Electron-Transport Materials for Phosphorescent OLEDs, Organic Letters, 2008, 10(5), 941-944

Synthetic Routes 12

Reaktionsbedingungen

1.1 Catalysts: Tricyclohexylphosphine , Bis(dibenzylideneacetone)palladium Solvents: Toluene , 1,4-Dioxane ; 30 min, 20 - 23 °C

1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C

1.2 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; 30 h, 80 °C; 80 °C → 30 °C; 30 min, 30 °C; 40 h, 102 °C

Referenz

- Phenylpyridine derivatives, organic electroluminescent elements, lighting devices, and imaging devices using them, Japan, , ,

Synthetic Routes 13

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Tricyclohexylphosphine , Tris(dibenzylideneacetone)dipalladium Solvents: 1,4-Dioxane ; 24 h, 80 °C

Referenz

- Organic electroluminescence element containing heteroaryl compound having novel biphenyl center backbone, Japan, , ,

Synthetic Routes 14

Reaktionsbedingungen

1.1 Reagents: 4-(Dimethylamino)pyridine , Pivalic anhydride Catalysts: Palladium diacetate , 1,4-Bis(diphenylphosphino)butane Solvents: 1,4-Dioxane ; rt; 15 h, 160 °C

Referenz

- Palladium-Catalyzed Decarbonylative Borylation of Carboxylic Acids: Tuning Reaction Selectivity by Computation, Angewandte Chemie, 2018, 57(51), 16721-16726

Synthetic Routes 15

Reaktionsbedingungen

1.1 Reagents: 2,6-Di-tert-butyl-4-methylphenol , Potassium carbonate Catalysts: Palladium chloride , Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate , 2-(4,5-Dihydro-4,4-dimethyl-2-oxazolyl)pyridine , Tris[3,5-bis(trifluoromethyl)phenyl]phosphine Solvents: 1,2-Dichloroethane ; 12 h, 120 °C

Referenz

- Transformations of Aryl Ketones via Ligand-Promoted C-C Bond Activation, Angewandte Chemie, 2020, 59(34), 14388-14393

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: Potassium acetate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: 1,4-Dioxane ; 5 h, reflux

Referenz

- Compound containing quinoxaline and pyridine groups, and organic electroluminescent device, China, , ,

Synthetic Routes 17

Reaktionsbedingungen

Referenz

- A directive Ni catalyst overrides conventional site selectivity in pyridine C-H alkenylation, Nature Chemistry, 2021, 13(12), 1207-1213

4-(3-pyridinyl)phenylboronic acid pinacol ester Raw materials

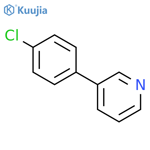

- 3-(4-Chlorophenyl)pyridine

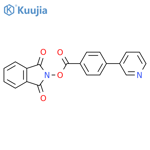

- 1,3-Dihydro-1,3-dioxo-2H-isoindol-2-yl 4-(3-pyridinyl)benzoate

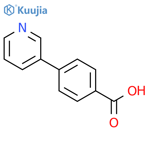

- 4-(3'-Pyridyl)benzoic Acid

- (1E)-1-[4-(3-Pyridinyl)phenyl]-1-butanone O-(2,3,4,5,6-pentafluorobenzoyl)oxime

- 1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[4-(trimethylstannyl)phenyl]-

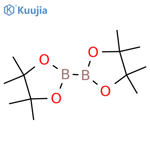

- Bis(pinacolato)diborane

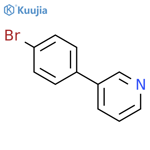

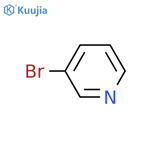

- 3-(4-Bromophenyl)pyridine

- 3-Bromopyridine

4-(3-pyridinyl)phenylboronic acid pinacol ester Preparation Products

4-(3-pyridinyl)phenylboronic acid pinacol ester Verwandte Literatur

-

Michael R. Norris,Brandi M. Cossairt J. Mater. Chem. A, 2015,3, 14585-14591

-

Stefan Haeberle,Thilo Brenner Lab Chip, 2006,6, 776-781

-

3. BMIm HCO3: an ionic liquid with carboxylating properties. Synthesis of carbamate esters from amines†A. Di Nicola,A. Arcadi,L. Rossi New J. Chem., 2016,40, 9895-9898

-

Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729

929203-04-3 (4-(3-pyridinyl)phenylboronic acid pinacol ester) Verwandte Produkte

- 939430-30-5(3-(3-pyridinyl)phenylboronic acid pinacol ester)

- 56074-25-0(Acetic acid, [2-(diethylamino)-2-oxoethoxy]-)

- 62689-52-5(N,N-Dimethyl-2-nitropropan-1-amine hydrochloride)

- 923094-53-5(N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)-N-(pyridin-2-yl)methylbutanamide)

- 2228197-59-7(3-(1-bromo-2-methylpropan-2-yl)-5-methyl-1,2-oxazole)

- 2193058-85-2(2-(1H-pyrazol-1-yl)benzaldehyde hydrochloride)

- 1516-96-7(5-Bromo-1,3-di-tert-butyl-2-methoxybenzene)

- 35405-56-2(Octadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester)

- 1344298-45-8(2,2-Dimethylpyrrolidine-1-sulfonyl chloride)

- 2229071-54-7(1-{4-(tert-butoxy)carbonylmorpholin-3-yl}-4,4-difluorocyclohexane-1-carboxylic acid)

Empfohlene Lieferanten

Amadis Chemical Company Limited

(CAS:929203-04-3)4-(3-pyridinyl)phenylboronic acid pinacol ester

Reinheit:99%

Menge:25g

Preis ($):310.0